molecular formula C9H9Cl2NO2 B1299470 3,4-dichloro-N-(2-hydroxyethyl)benzamide CAS No. 28298-26-2

3,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B1299470
CAS No.: 28298-26-2
M. Wt: 234.08 g/mol
InChI Key: UWIALBUXJZFVBS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-hydroxyethyl)benzamide: is an organic compound with the molecular formula C9H9Cl2NO2 . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydroxyethyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-dichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-dichloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the dichloro substitution enhances its binding affinity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

  • 3,4-dichloro-N-(2-hydroxyethyl)benzenecarboxamide
  • 2,4-dichloro-N-(2-hydroxyethyl)benzamide
  • 3,4-dichloro-N-(2-hydroxyethyl)carbamothioylbenzamide

Comparison: 3,4-dichloro-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .

Properties

IUPAC Name

3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIALBUXJZFVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367239
Record name 3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28298-26-2
Record name 3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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